2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride
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Overview
Description
2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride is an organic compound that features a biphenyl moiety linked to a propanoyl chloride group. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The biphenyl structure is known for its stability and ability to undergo various chemical transformations, making it a valuable building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
A structurally similar compound, (+)-2-(4-biphenyl)propionic acid, has been reported to targetProstaglandin G/H synthase 1 .
Mode of Action
Based on the target of the similar compound, it may interact with prostaglandin g/h synthase 1, potentially influencing the synthesis of prostaglandins .
Biochemical Pathways
If it acts similarly to (+)-2-(4-biphenyl)propionic acid, it may influence theprostaglandin synthesis pathway .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
If it acts similarly to (+)-2-(4-biphenyl)propionic acid, it may influence the levels of prostaglandins, which play a role in inflammation, pain, and other physiological responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride typically involves the reaction of biphenyl-4-ol with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Biphenyl-4-ol+2-Methylpropanoyl chloride→2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Electrophilic Aromatic Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions to facilitate the substitution reactions.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution with alcohols and amines, respectively.
Nitrated, Sulfonated, and Halogenated Derivatives: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-yl Acetate: Similar structure but with an acetate group instead of a propanoyl chloride.
Biphenyl-4-yl Methanol: Contains a hydroxyl group instead of a propanoyl chloride.
2-(Biphenyl-4-yloxy)acetic Acid: Similar structure but with an acetic acid group.
Uniqueness
2-(Biphenyl-4-yloxy)-2-methylpropanoyl chloride is unique due to its combination of a biphenyl moiety and a reactive acyl chloride group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-methyl-2-(4-phenylphenoxy)propanoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO2/c1-16(2,15(17)18)19-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQPBPWAAZSNBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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